

The Discovery and Pharmacological Profile of YM-09538 (Amosulalol): A Technical Overview

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Compound of Interest

Compound Name: Amosulalol Hydrochloride

Cat. No.: B1664933

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This technical guide provides an in-depth overview of the discovery and development of YM-09538, also known as Amosulalol. It is a potent adrenoceptor antagonist with a unique pharmacological profile, exhibiting both alpha- and beta-adrenergic blocking properties. This document summarizes key quantitative data, details the experimental protocols used in its characterization, and visualizes its mechanism of action and experimental workflows.

Pharmacological Data Summary

The following tables summarize the quantitative pharmacological data for YM-09538 and its stereoisomers, providing a comparative view of their antagonist potencies at various adrenoceptor subtypes.

Table 1: Adrenoceptor Antagonist Potency of YM-09538 (Amosulalol) and its Stereoisomers in vitro

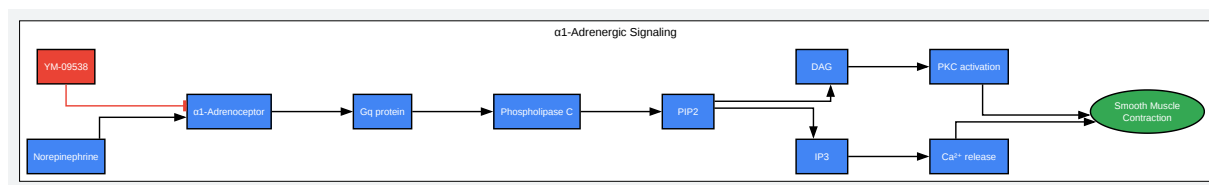
Compound	Receptor Subtype	Agonist	Preparation	pA2 Value
(±)-Amosulalol (YM-09538)	α1	Phenylephrine	Rat anococcygeus muscle	8.3
	α2	Clonidine	Rat vas deferens	<6.0
	β1	Isoprenaline	Guinea pig right atria	7.5
	β2	Isoprenaline	Guinea pig trachea	7.4
(+) -Amosulalol	α1	Phenylephrine	Rat anococcygeus muscle	8.8
	β1	Isoprenaline	Guinea pig right atria	6.5
	β2	Isoprenaline	Guinea pig trachea	6.4
(-) -Amosulalol	α1	Phenylephrine	Rat anococcygeus muscle	7.6
	β1	Isoprenaline	Guinea pig right atria	8.2
	β2	Isoprenaline	Guinea pig trachea	8.1

Table 2: Radioligand Binding Affinities (pKi) of YM-09538 (Amosulalol) and its Stereoisomers for Adrenoceptors

Compound	Receptor Subtype	Radioligand	Tissue Preparation	pKi Value
(+/-)-Amosulalol (YM-09538)	$\alpha 1$	[3H]-Prazosin	Rat brain membranes	8.5
$\alpha 2$	[3H]-Clonidine	Rat brain membranes	5.8	
$\beta 1/\beta 2$	[3H]-Dihydroalprenolo l	Rat brain membranes	7.8	
(+)-Amosulalol	$\alpha 1$	[3H]-Prazosin	Rat brain membranes	8.9
$\beta 1/\beta 2$	[3H]-Dihydroalprenolo l	Rat brain membranes	6.8	
(-)-Amosulalol	$\alpha 1$	[3H]-Prazosin	Rat brain membranes	7.7
$\beta 1/\beta 2$	[3H]-Dihydroalprenolo l	Rat brain membranes	8.5	

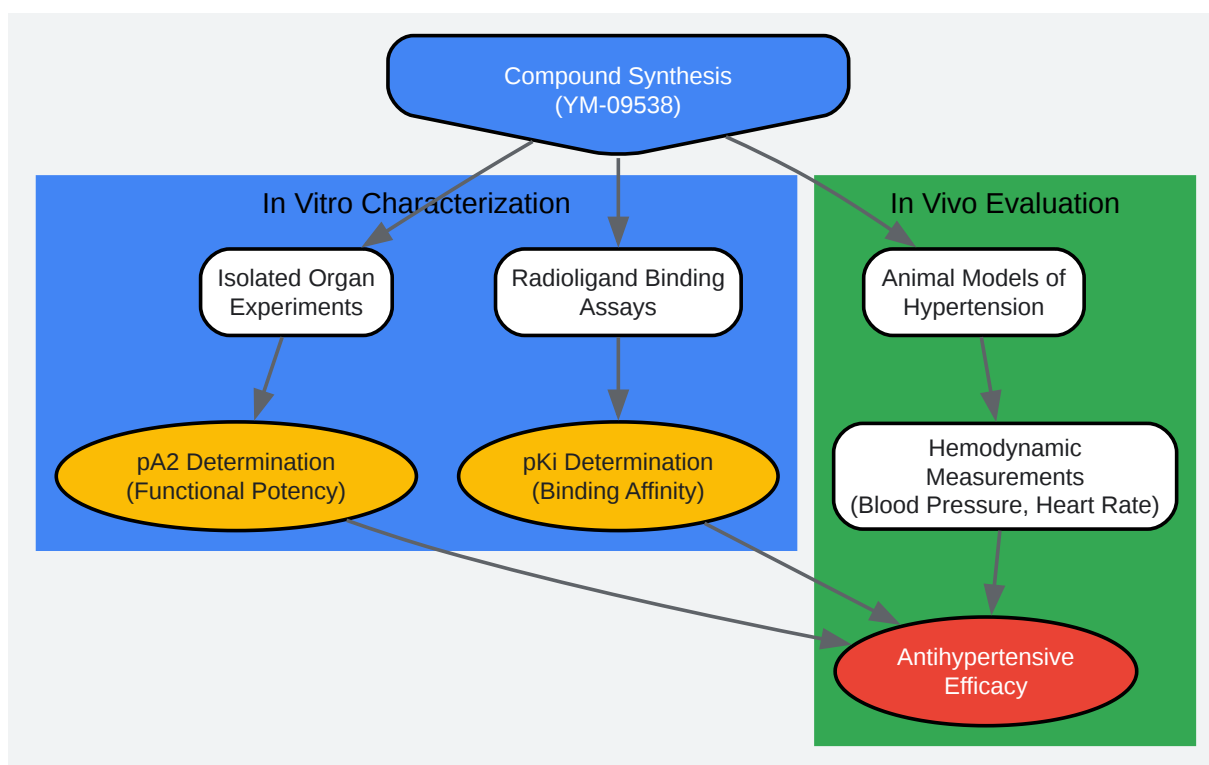
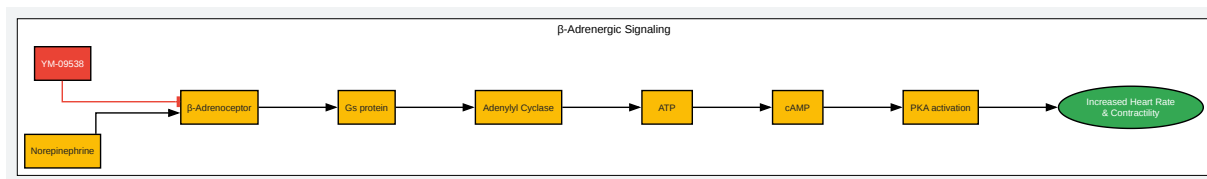
Mechanism of Action: Signaling Pathways

YM-09538 acts as a competitive antagonist at both alpha-1 ($\alpha 1$) and beta (β) adrenergic receptors. The following diagrams illustrate the signaling pathways inhibited by YM-09538.



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Inhibition of $\alpha 1$ -Adrenergic Signaling by YM-09538.



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